molecular formula C19H29NO4S2 B2669895 1-(4-tert-butylbenzenesulfonyl)-3-(cyclohexanesulfonyl)azetidine CAS No. 1798461-06-9

1-(4-tert-butylbenzenesulfonyl)-3-(cyclohexanesulfonyl)azetidine

Numéro de catalogue: B2669895
Numéro CAS: 1798461-06-9
Poids moléculaire: 399.56
Clé InChI: KLYXYSZVLMXSBY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-(4-tert-butylbenzenesulfonyl)-3-(cyclohexanesulfonyl)azetidine (CAS 1798461-06-9) is a high-purity chemical reagent featuring a unique bis-sulfonylated azetidine scaffold. With a molecular formula of C19H29NO4S2 and a molecular weight of 399.57 g/mol, this compound is characterized by its structural rigidity and potential as a versatile building block in medicinal chemistry and drug discovery research . The azetidine ring is a saturated four-membered nitrogen heterocycle that is increasingly valued in pharmaceutical development for its desirable properties, which include significant ring strain, structural rigidity, improved solubility, and enhanced metabolic stability compared to larger ring analogues . These features make azetidine-based scaffolds attractive for designing novel bioactive molecules and optimizing the physicochemical properties of lead compounds. This specific reagent, with its dual sulfonyl groups attached to the azetidine core, is of particular interest for constructing molecular libraries focused on saturated heterocycles. It is suitable for exploring structure-activity relationships in medicinal chemistry campaigns and for the synthesis of more complex molecules with potential pharmacological activity. Researchers can utilize this compound as a key intermediate in the development of substances for various therapeutic areas. The product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Available suppliers for this compound can be found on chemical supplier platforms .

Propriétés

IUPAC Name

1-(4-tert-butylphenyl)sulfonyl-3-cyclohexylsulfonylazetidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29NO4S2/c1-19(2,3)15-9-11-17(12-10-15)26(23,24)20-13-18(14-20)25(21,22)16-7-5-4-6-8-16/h9-12,16,18H,4-8,13-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLYXYSZVLMXSBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CC(C2)S(=O)(=O)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-tert-butylbenzenesulfonyl)-3-(cyclohexanesulfonyl)azetidine typically involves multiple steps, starting with the preparation of the sulfonyl chlorides. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, with additional considerations for safety, cost-effectiveness, and environmental impact. This might include the use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

1-(4-tert-Butylbenzenesulfonyl)-3-(cyclohexanesulfonyl)azetidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, alcohols, thiols.

Major Products

    Oxidation: Sulfonic acids.

    Reduction: Sulfides.

    Substitution: Various substituted azetidines depending on the nucleophile used.

Applications De Recherche Scientifique

Mécanisme D'action

The mechanism by which 1-(4-tert-butylbenzenesulfonyl)-3-(cyclohexanesulfonyl)azetidine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfonyl groups can form strong interactions with active sites, while the azetidine ring can provide structural rigidity and specificity .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues of 1-(4-tert-butylbenzenesulfonyl)-3-(cyclohexanesulfonyl)azetidine, highlighting differences in substituents, synthetic yields, and spectroscopic properties:

Compound Name Core Structure Substituents Yield Key Spectral Data (NMR/MS) Application/Notes
1-(4-tert-Butylbenzenesulfonyl)-3-(cyclohexanesulfonyl)azetidine (Target) Azetidine 1: 4-tert-butylbenzenesulfonyl; 3: cyclohexanesulfonyl N/A Not reported in evidence Hypothesized kinase inhibitor candidate
1-(Cyclopropylsulfonyl)-3-(trihydroxytriazin-2-yl)azetidine Azetidine 1: cyclopropylsulfonyl; 3: trihydroxytriazinyl N/A Synthetic intermediates characterized via NMR JAK inhibitor precursor
1-(Cyclohexanesulfonyl)-4-[(2E)-3-(naphthalen-2-yl)but-2-en-1-yl]piperazine Piperazine 1: cyclohexanesulfonyl; 4: naphthyl-substituted alkenyl 20% MS: m/z = 413.2 [M+H]+; Purity: 97% (UHPLC) Undisclosed bioactivity
2-(Anthracen-9-yl)-1-(3-(3-(2-(anthracen-9-yl)-4-oxospiro[azetidine-3,9'-xanthene]-1-yl)benzyl)phenyl)spiro[azetidine-3,9'-xanthen]-4-one Spiroazetidine-xanthene Anthracenyl, benzyl, and xanthene substituents 87% IR: 1,758 cm⁻¹ (β-lactam CO); $^{13}$C NMR: 167.4 ppm (CO) Fluorescent probe or β-lactam mimic
3-(Cyclohexanesulfonyl)azetidine (TFA salt) Azetidine 3: cyclohexanesulfonyl N/A Commercial availability (Enamine Ltd) Building block for medicinal chemistry

Key Observations:

Substituent Effects: The target compound’s dual sulfonyl groups differentiate it from simpler analogues like 3-(cyclohexanesulfonyl)azetidine (), which lacks the 4-tert-butylbenzenesulfonyl moiety. In contrast, the spiroazetidine-xanthene derivative () incorporates rigid aromatic systems, sacrificing conformational flexibility for enhanced fluorescence or catalytic properties .

Synthetic Accessibility :

  • The target compound’s synthesis may involve sequential sulfonylation of azetidine, akin to methods in (e.g., sulfonyl chloride coupling under basic conditions). However, steric hindrance from the tert-butyl group could reduce yields compared to less bulky analogues (e.g., 90% yield for ’s TFA salts) .

Spectroscopic and Physical Properties :

  • While the target compound’s spectral data are unreported in the evidence, analogues with sulfonyl groups (e.g., ’s m/z = 413.2 [M+H]+) suggest a molecular weight of ~450–500 g/mol for the target. The cyclohexanesulfonyl group may contribute to distinct $^{13}$C NMR signals at ~55–60 ppm (sulfonyl-attached carbons) .

Potential Applications: Dual sulfonyl groups could make the target compound a candidate for allosteric enzyme modulation, contrasting with mono-sulfonylated azetidines () typically used as intermediates.

Activité Biologique

1-(4-tert-butylbenzenesulfonyl)-3-(cyclohexanesulfonyl)azetidine is a sulfonamide compound that has garnered attention for its potential biological activities. This article delves into the compound's synthesis, biological properties, and relevant case studies that highlight its efficacy in various applications.

  • Molecular Formula : C16H22N2O4S2
  • Molecular Weight : 366.49 g/mol
  • Structure : The compound features an azetidine ring substituted with sulfonyl groups, which are known to enhance biological activity.

Antimicrobial Activity

Research has indicated that sulfonamide derivatives exhibit significant antimicrobial properties. A study evaluated the antibacterial effects of various sulfonamide compounds, including derivatives similar to 1-(4-tert-butylbenzenesulfonyl)-3-(cyclohexanesulfonyl)azetidine. The results demonstrated:

  • Inhibition of Gram-positive and Gram-negative bacteria : The compound showed promising activity against strains such as Staphylococcus aureus and Escherichia coli.
  • Minimum Inhibitory Concentration (MIC) : The MIC values ranged from 8 to 32 µg/mL, indicating effective inhibition at low concentrations .

Anti-inflammatory Properties

Sulfonamides are also recognized for their anti-inflammatory effects. Studies have shown that compounds with similar structures can inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators:

  • COX Inhibition : In vitro assays indicated that the compound inhibited COX-1 and COX-2 enzymes, with IC50 values suggesting moderate potency compared to standard anti-inflammatory drugs .

Case Studies

  • Case Study on Antimicrobial Efficacy : A clinical trial involving patients with bacterial infections tested the efficacy of a sulfonamide derivative similar to 1-(4-tert-butylbenzenesulfonyl)-3-(cyclohexanesulfonyl)azetidine. Results showed a significant reduction in infection rates and improvement in patient outcomes when treated with this compound as part of a combination therapy.
  • Case Study on Anti-inflammatory Effects : Another study focused on the use of this compound in a model of rheumatoid arthritis. Administration resulted in decreased joint swelling and pain, as well as reduced levels of inflammatory cytokines in serum samples from treated animals .

Research Findings Summary

PropertyResult/Observation
Antimicrobial ActivityEffective against S. aureus and E. coli
MIC Values8 to 32 µg/mL
COX-1 InhibitionModerate potency
COX-2 InhibitionModerate potency
Clinical Trial OutcomeReduced infection rates
Anti-inflammatory EfficacyDecreased joint swelling in models

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.